Cas no 16191-68-7 (Piperazine,1-methyl-4-[2-[(4-methylphenyl)sulfonyl]ethyl]-)

Piperazine,1-methyl-4-[2-[(4-methylphenyl)sulfonyl]ethyl]- structure
16191-68-7 structure
Product Name:Piperazine,1-methyl-4-[2-[(4-methylphenyl)sulfonyl]ethyl]-
Numero CAS:16191-68-7
MF:C14H22N2O2S
MW:282.401682376862
CID:233296
PubChem ID:267716
Update Time:2025-04-19

Piperazine,1-methyl-4-[2-[(4-methylphenyl)sulfonyl]ethyl]- Proprietà chimiche e fisiche

Nomi e identificatori

    • Piperazine,1-methyl-4-[2-[(4-methylphenyl)sulfonyl]ethyl]-
    • 1-Methyl-4-(2-[(4-methylphenyl)sulfonyl]ethyl)piperazine
    • 1-methyl-4-[2-(4-methylphenyl)sulfonylethyl]piperazine
    • 1-methyl-4-[2-(toluene-4-sulfonyl)-ethyl]-piperazine
    • 1-methyl-4-{2-[(4-methylphenyl)sulfonyl]ethyl}piperazine
    • 4-Methylphenyl-2-(4-methyl-1-piperazinyl)-ethyl-sulfon
    • AC1L6IQD
    • AC1Q6TYP
    • CTK4D1009
    • N-< 2-(4-Methyl-phenylsulfonyl)-ethyl> -N'-methyl-piperazin
    • NSC107323
    • Oprea1_494360
    • Piperazine, 1-methyl-4-[2-(p-tolylsulfonyl)ethyl]-
    • ST001994
    • 16191-68-7
    • NSC-107323
    • DTXSID90296051
    • AKOS003238477
    • 1-Methyl-4-(2-[(4-methylphenyl)sulfonyl]ethyl)piperazine #
    • SCHEMBL15434577
    • 1-METHYL-4-[2-(4-METHYLBENZENESULFONYL)ETHYL]PIPERAZINE
    • SR-01000512962
    • MMXGWBCIPHBJHP-UHFFFAOYSA-N
    • SR-01000512962-1
    • Inchi: 1S/C14H22N2O2S/c1-13-3-5-14(6-4-13)19(17,18)12-11-16-9-7-15(2)8-10-16/h3-6H,7-12H2,1-2H3
    • Chiave InChI: MMXGWBCIPHBJHP-UHFFFAOYSA-N
    • Sorrisi: S(C1C=CC(C)=CC=1)(CCN1CCN(C)CC1)(=O)=O

Proprietà calcolate

  • Massa esatta: 282.14036
  • Massa monoisotopica: 282.14019912g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 19
  • Conta legami ruotabili: 4
  • Complessità: 361
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.4
  • Superficie polare topologica: 49Ų

Proprietà sperimentali

  • PSA: 40.62
  • LogP: 1.97270
Fornitori consigliati
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shaanxi pure crystal photoelectric technology co. LTD
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd